molecular formula C23H27N3O2S B2392303 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide CAS No. 901241-09-6

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide

Cat. No.: B2392303
CAS No.: 901241-09-6
M. Wt: 409.55
InChI Key: MKGXPNDWULKYTO-UHFFFAOYSA-N
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Description

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide is a complex organic compound featuring an imidazole ring substituted with p-tolyl groups and a thioacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting with the formation of the imidazole ring. One common approach is the condensation of p-tolylamine with glyoxal and ammonia to form the imidazole core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and solvents. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form N-oxides.

  • Reduction: : The thioacetamide group can be reduced to a thiol.

  • Substitution: : The methoxypropyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: : Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

  • N-oxides: : Resulting from the oxidation of the imidazole ring.

  • Thiols: : Formed by the reduction of the thioacetamide group.

  • Substituted derivatives: : Resulting from the substitution of the methoxypropyl group.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be studied for potential therapeutic uses.

  • Medicine: : It may have applications in drug development, particularly in targeting specific biological pathways.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide exerts its effects involves interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The thioacetamide group may participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the p-tolyl groups and the thioacetamide moiety. Similar compounds include:

  • 2-(2,5-di-p-tolyl-1H-imidazol-4-yl)thioacetamide: : Lacks the methoxypropyl group.

  • N-(3-methoxypropyl)acetamide: : Lacks the imidazole and p-tolyl groups.

  • 2,5-di-p-tolyl-1H-imidazole: : Lacks the thioacetamide and methoxypropyl groups.

Properties

IUPAC Name

2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-16-5-9-18(10-6-16)21-23(29-15-20(27)24-13-4-14-28-3)26-22(25-21)19-11-7-17(2)8-12-19/h5-12H,4,13-15H2,1-3H3,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGXPNDWULKYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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